2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
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Description
2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H18F2N2O4S and its molecular weight is 396.41. The purity is usually 95%.
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Biological Activity
2,4-Difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that has attracted attention due to its potential biological activities. This compound features a unique structure that includes a sulfonamide group and a benzoxazepine ring system, both of which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and data.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structural features:
Property | Details |
---|---|
Molecular Formula | C₁₉H₁₈F₂N₂O₃S |
Molecular Weight | 396.41 g/mol |
CAS Number | 922041-10-9 |
The presence of fluorine atoms enhances the compound's lipophilicity and bioavailability, potentially increasing its efficacy in biological systems.
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide moiety can inhibit certain enzyme activities by mimicking natural substrates or co-factors. Additionally, the fluorine substitutions may enhance binding affinity and selectivity towards target proteins.
Antimicrobial Activity
Research has indicated that compounds with sulfonamide groups exhibit significant antimicrobial properties. Studies have shown that similar compounds demonstrate efficacy against a range of bacterial strains. For example:
- In Vitro Studies : Compounds structurally related to this compound have been tested against Gram-positive and Gram-negative bacteria. Results showed inhibition zones indicating antimicrobial activity .
Anticancer Properties
The benzoxazepine ring system has been associated with anticancer activity in various studies. The compound's ability to induce apoptosis in cancer cell lines has been documented:
- Case Study : A related benzoxazepine derivative was tested on MCF-7 breast cancer cells and showed significant cytotoxic effects at concentrations as low as 10 µM . The mechanism involved the induction of cell cycle arrest and apoptosis.
Antiviral Activity
Emerging research suggests potential antiviral properties for this class of compounds. For instance:
- Viral Inhibition Studies : Similar compounds have shown effectiveness against viral replication in vitro. The specific pathways involved are still under investigation but may include inhibition of viral polymerases or proteases .
Summary of Findings
Properties
IUPAC Name |
2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c1-18(2)10-26-15-6-5-12(9-14(15)22(3)17(18)23)21-27(24,25)16-7-4-11(19)8-13(16)20/h4-9,21H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUKKWQKVIQQFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.